molecular formula C16H19BrNO3+ B565926 Higenamine Hydrobromide CAS No. 63604-85-3

Higenamine Hydrobromide

Cat. No.: B565926
CAS No.: 63604-85-3
M. Wt: 353.236
InChI Key: KNUKFIRMGSQPEM-UHFFFAOYSA-O
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Description

Higenamine Hydrobromide is a stable salt form of the naturally occurring benzylisoquinoline alkaloid, Higenamine. This compound is a subject of significant research interest due to its role as a non-selective β-adrenergic receptor agonist . It activates both β1- and β2-adrenergic receptors, leading to a cascade of physiological responses that are valuable for scientific investigation . In cardiovascular research, this compound is studied for its positive inotropic (contractility-increasing) and chronotropic (heart rate-increasing) effects . These properties make it a relevant tool for exploring mechanisms related to heart failure, bradycardia (slow heart rate), and cardiac stress testing . Research indicates it may also offer protective effects against ischemia-reperfusion injury, potentially through the activation of the PI3K/Akt signaling pathway and the induction of anti-apoptotic proteins . Beyond cardiology, its applications extend to metabolic and pulmonary studies. As a β2-adrenergic receptor agonist, it can induce smooth muscle relaxation, which is pertinent to research on asthma and bronchodilation . Its potential to stimulate lipolysis (fat breakdown) and energy expenditure also makes it a compound of interest for metabolic disorder research . Furthermore, studies have highlighted its anti-inflammatory and anti-oxidative stress properties, which are mediated through pathways such as PI3K/AKT/NRF-2, suggesting a broader therapeutic potential . Researchers value this compound for investigating these multifaceted signaling pathways and cellular mechanisms. It is critical to note that this product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

63604-85-3

Molecular Formula

C16H19BrNO3+

Molecular Weight

353.236

IUPAC Name

[4-[(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]oxidanium;bromide

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/p+1

InChI Key

KNUKFIRMGSQPEM-UHFFFAOYSA-O

SMILES

C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)[OH2+].[Br-]

Synonyms

1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; _x000B_(+/-)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide;  (+/-)-O-demethyl-Coclaurine Hydrobromide;  (RS)-Norcoclaurine Hydrobromide;  (+/-)

Origin of Product

United States

Preparation Methods

Condensation-Cyclization-Reduction-Deprotection Pathway

The most widely documented method involves a four-step synthesis starting from 2-(3,4-dimethoxyphenyl)ethylamine (Fig. 1). Key stages include:

Step 1: Condensation-Cyclization

  • Reagents : 4-Methoxyphenylacetic acid, phosphorus oxychloride (POCl₃), triethylamine (TEA), dichloromethane (DCM).

  • Conditions : 0–5°C, 7 hours.

  • Mechanism : POCl₃ acts as both acylating agent and cyclization catalyst, forming 1-(4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Yield : ~90% (crude), with purity >98.5% after recrystallization.

Step 2: Sodium Borohydride Reduction

  • Reagents : Sodium borohydride (NaBH₄), methanol.

  • Conditions : Ice bath, 2 hours.

  • Outcome : Reduces the dihydroisoquinoline to the tetrahydroisoquinoline derivative.

Step 3: Deprotection with Hydrobromic Acid

  • Reagents : 48.5% hydrobromic acid (HBr).

  • Conditions : Reflux at 110°C for 5 hours.

  • Mechanism : Demethylation of methoxy groups and salt formation with HBr yield higenamine hydrobromide.

  • Yield : 56% overall (from starting material).

Table 1: Reaction Parameters for Condensation-Cyclization Pathway

StepReagentsSolventTemperatureTimeYield (%)
1POCl₃, TEA, 4-MPADCM0–5°C7h90
2NaBH₄Methanol0°C2h85
3HBrH₂O110°C5h73

Grignard Reaction-Based Synthesis

An alternative route employs Grignard reagents to construct the isoquinoline backbone:

Step 1: Formation of Grignard Reagent

  • Reagents : Magnesium, iodine, 4-bromoveratrole.

  • Conditions : Tetrahydrofuran (THF), reflux.

Step 2: Coupling with Nitrile Intermediate

  • Reagents : β-(3,4-Dimethoxyphenyl)propionitrile.

  • Mechanism : Nucleophilic addition followed by acid hydrolysis to form a ketone intermediate.

Step 3: Cyclization and Demethylation

  • Reagents : HBr/acetic acid.

  • Yield : ~40% overall.

Table 2: Comparison of Synthetic Pathways

ParameterCondensation-CyclizationGrignard
Total Steps34
Overall Yield (%)5640
Key CatalystPOCl₃Mg/I₂
Environmental ImpactLow (closed-system)Moderate
ScalabilityIndustrialLaboratory

Optimization Strategies

Catalytic Efficiency in Cyclization

POCl₃ outperforms thionyl chloride (SOCl₂) in cyclization yields (90% vs. 75%) due to its dual role as a Lewis acid and dehydrating agent. Excess POCl₃ (1.5–2.0 eq) ensures complete conversion without side-product formation.

Solvent Selection for Reduction

Methanol is optimal for NaBH₄-mediated reduction, achieving 85% yield versus 70% in ethanol. Polar aprotic solvents like DMF lead to <50% yield due to reduced hydride accessibility.

Deprotection Agent Screening

Hydrobromic acid (48.5%) provides superior demethylation efficiency compared to boron tribromide (BBr₃), with fewer side reactions and easier workup. BBr₃, while effective, requires strict anhydrous conditions and generates hazardous waste.

Challenges and Solutions

Byproduct Formation During Cyclization

Issue : Over-acylation at the ethylamine group.
Solution : Controlled addition of POCl₃ at 0–5°C minimizes electrophilic side reactions.

Low Reduction Efficiency

Issue : Incomplete reduction of the dihydroisoquinoline ring.
Solution : Incremental NaBH₄ addition under ice-cooling prevents exothermic decomposition.

Purification Difficulties

Issue : Co-elution of this compound with demethylation byproducts.
Solution : Recrystallization from water/HCl (1:4 v/v) yields >99% purity.

Emerging Methodologies

Enzymatic Demethylation

Recent studies propose using cytochrome P450 enzymes for selective demethylation, though yields remain suboptimal (<30%).

Flow Chemistry Applications

Continuous-flow systems reduce reaction times by 50% (e.g., cyclization in 3.5 hours vs. 7 hours batch).

Industrial-Scale Considerations

Cost Analysis

  • POCl₃ Route : $120/kg (raw materials), $220/kg (Grignard).

  • Waste Management : POCl₃ generates HCl gas, requiring scrubbers, whereas Grignard methods produce magnesium salts needing neutralization.

Regulatory Compliance

Pharmaceutical-grade this compound must meet USP-NF standards for residual solvents (<500 ppm DCM) and heavy metals (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions: Higenamine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of higenamine .

Scientific Research Applications

Pharmacological Applications

Higenamine hydrobromide exhibits multiple pharmacological effects, primarily through its action on adrenergic receptors. Its applications can be categorized into several key areas:

Cardiovascular Health

Higenamine has been extensively studied for its effects on heart diseases. It has demonstrated the ability to:

  • Improve energy metabolism in cardiomyocytes.
  • Alleviate heart failure and reduce cardiac ischemia/reperfusion injury.
  • Attenuate pathological cardiac fibrosis and dysfunction.

The pharmacological mechanisms include:

  • Regulation of the LKB1/AMPKα/Sirt1 pathway.
  • Modulation of the β2-adrenergic receptor/PI3K/AKT signaling cascade.
  • Induction of heme oxygenase-1, which has protective effects against oxidative stress .

Table 1: Summary of Cardiovascular Effects of this compound

EffectMechanism of Action
Improves cardiomyocyte metabolismEnhances LKB1/AMPKα/Sirt1 signaling
Reduces ischemia/reperfusion injuryModulates β2-AR/PI3K/AKT pathway
Attenuates cardiac fibrosisSuppresses TGF-β1/Smad signaling
Protects against oxidative stressInduces heme oxygenase-1

Diagnostic Applications

This compound is used clinically as a cardiac stress test agent for radionuclide myocardial perfusion imaging. It assists in diagnosing coronary artery stenosis and myocardial ischemia, demonstrating specificity and safety in clinical trials approved by the China Food and Drug Administration .

Metabolic Effects

Recent studies have shown that higenamine can enhance glucose uptake in muscle tissues and reduce pulmonary inflammation, indicating its potential utility in metabolic disorders .

Table 2: Metabolic Effects of this compound

Metabolic EffectObservations
Increases glucose uptakeEnhances muscle metabolism
Reduces pulmonary inflammationPotential therapeutic role in respiratory diseases

Performance Enhancement

Higenamine is often discussed in the context of sports performance due to its stimulant effects. It acts as a β-adrenergic receptor agonist, which can lead to increased heart rate and improved exercise capacity. However, its use is controversial due to potential classification as a doping agent by sports authorities .

Case Studies and Clinical Trials

Several studies have documented the efficacy and safety of this compound in various clinical settings:

  • A study highlighted its role in improving cardiac function in patients with heart failure, showing significant improvements in exercise tolerance and quality of life metrics .
  • Clinical trials involving myocardial perfusion imaging have confirmed its effectiveness in diagnosing coronary artery disease with favorable safety profiles .

Table 3: Summary of Clinical Studies on this compound

Study TypeFindingsReference
Clinical TrialImproved cardiac function in heart failure
Diagnostic StudyEffective for myocardial perfusion imaging

Comparison with Similar Compounds

Coclaurine Hydrobromide

  • Structural Similarity: Both higenamine and coclaurine are tetrahydroisoquinoline derivatives. X-ray crystallography shows their hydrobromide salts share nearly identical bromine-binding systems and molecular conformations .
  • Pharmacological Differences : Higenamine exhibits stronger β-adrenergic stimulating activity than coclaurine, attributed to subtle differences in hydrogen-bonding networks and electron density distribution .
Property Higenamine Hydrobromide Coclaurine Hydrobromide
β-Adrenergic Activity High (EC₅₀: 0.127 µg/mL) Moderate
Clinical Use Cardiac imaging Limited research

Dobutamine Hydrochloride

  • Mechanistic Overlap : Both compounds are β₁-AR agonists used to enhance cardiac output. Higenamine also activates β₂-AR, contributing to vasodilation and reduced smooth muscle tension .
  • Key Differences: Duration of Action: Higenamine’s inotropic effects are shorter-lived than dobutamine’s, with 94% elimination within 30 minutes post-IV administration . Receptor Selectivity: Dobutamine is β₁-selective, while higenamine is non-selective, acting on α- and β-AR subtypes .
Parameter This compound Dobutamine Hydrochloride
Half-Life (IV) ~30 minutes ~2 minutes
Receptor Targets β₁, β₂, α₁, α₂ Primarily β₁
Clinical Application Diagnostic imaging Acute heart failure

(S)- and (R)-Higenamine Isomers

  • Stereochemical Complexity : Natural higenamine exists as a racemate or enriched in the (R)-isomer, despite biosynthesis favoring the (S)-form .
  • Analytical Challenges: NMR cannot distinguish isomers due to overlapping spectral properties. HPLC methods are required for separation .
  • Pharmacological Implications : The (S)-isomer is commercially available (e.g., (S)-Higenamine hydrobromide, MedChemExpress) and linked to β₂-AR-mediated cardioprotection .

Higenamine Hydrochloride

  • Salt Form Comparison: The hydrochloride salt (C₁₆H₁₈ClNO₃) is more water-soluble and stable than the hydrobromide form, making it preferred for clinical formulations .
  • Regulatory Status : Approved in China for cardiac stress testing, whereas the hydrobromide form remains under evaluation .
Property This compound Higenamine Hydrochloride
Solubility Moderate High
Stability Less stable High
Regulatory Approval Preclinical/Clinical trials Approved in China

Norcoclaurine (Higenamine Free Base)

  • Identity: Norcoclaurine is the free base form of higenamine (C₁₆H₁₇NO₃), identical in structure but lacking the hydrobromide salt.
  • Bioactivity : Both forms share β-AR agonist activity, but the salt forms enhance solubility and pharmacokinetic profiles .

Unique Mechanisms and Regulatory Considerations

  • Antioxidant Properties : Higenamine’s protonated N-atom enables pH-dependent antioxidant effects via electron/proton transfer, outperforming Trolox in radical scavenging assays .
  • Anti-Apoptotic Effects : β₂-AR/PI3K/AKT signaling mediates higenamine’s cardioprotection, reducing ischemia/reperfusion-induced apoptosis .
  • Doping Concerns : Prohibited by WADA (≥10 ng/mL urinary threshold) due to β₂-AR agonist effects. Detection requires LC-MS/MS to avoid false negatives from metabolites .

Q & A

Q. What molecular techniques resolve uncertainties in Higenamine’s receptor selectivity and downstream signaling?

  • Techniques : CRISPR/Cas9-mediated β2-AR knockout in cardiomyocytes or HEK293 cells. Phosphoproteomics identifies AKT/ERK phosphorylation dynamics.
  • Implications : Conflicting reports on β1-AR vs. β2-AR activation highlight the need for isoform-specific probes .

Critical Research Gaps

  • Receptor Affinity : Lack of radioligand binding data for β1-AR vs. β2-AR selectivity .
  • Clinical Safety : No long-term human toxicity studies; reliance on fragmented preclinical data .
  • Dosing Standards : Variability in supplement labeling complicates reproducibility .

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